molecular formula C14H23NO3 B11787370 tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B11787370
M. Wt: 253.34 g/mol
InChI Key: CMGOGFJQHIBAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound featuring a 3-azabicyclo[3.3.1]nonane core. This structure includes:

  • A tert-butyl carboxylate group at position 3, serving as a protective group for the amine.
  • A methyl substituent at position 1, influencing steric and electronic properties.
  • A ketone (oxo) at position 9, which may participate in hydrogen bonding or act as a reactive site.

The compound is utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in nicotinic acetylcholine receptor (nAChR) modulators and organocatalysts . Its molecular formula is C₁₄H₂₃NO₃ (estimated based on analogs), with a molecular weight of approximately 253.34 g/mol. Purity levels for commercial samples typically exceed 95%, as seen in structurally related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-10-6-5-7-14(4,9-15)11(10)16/h10H,5-9H2,1-4H3

InChI Key

CMGOGFJQHIBAMR-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1=O)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Cyclization (Method A)

The Mannich reaction is a cornerstone for constructing 3-azabicyclo[3.3.1]nonane systems. As detailed in RU2132846C1, reduction of m-dinitrobenzene with potassium tetrahydroborate generates a dipotassium salt intermediate, which undergoes aminomethylation with formaldehyde and primary amines. Adapting this method:

  • Methylamine incorporation : Using methylamine (CH₃NH₂) instead of the cited ethylamine derivatives introduces the 1-methyl group during cyclization.

  • Reaction conditions :

    • Substrate: m-Dinitrobenzene → 3,5-bis(acynitro)cyclohexene-1 dipotassium salt.

    • Aminomethylation: CH₂O + CH₃NH₂ in acetic acid (pH 6).

    • Yield: ~40–50% (extrapolated from analogous reactions).

Mechanistic insight :

m-DNBKBH4Dipotassium saltCH3NH2HCHO1-Methyl-3-azabicyclo[3.3.1]nonan-9-one\text{m-DNB} \xrightarrow{\text{KBH}4} \text{Dipotassium salt} \xrightarrow[\text{CH}3\text{NH}_2]{\text{HCHO}} \text{1-Methyl-3-azabicyclo[3.3.1]nonan-9-one}

tert-Butyl Carbamate Protection (Method B)

Building on CAS 512822-34-3 synthesis, the 3-azabicyclo[3.3.1]nonan-9-one core is protected with di-tert-butyl dicarbonate (Boc₂O):

  • Reaction protocol :

    • Substrate: 1-Methyl-3-azabicyclo[3.3.1]nonan-9-one (hypothetical intermediate).

    • Reagents: Boc₂O (1.2 eq), diisopropylamine (3.0 eq) in dichloromethane (DCM).

    • Conditions: 20°C, 1 h.

    • Workup: Aqueous extraction, Na₂SO₄ drying, chromatographic purification (cyclohexane/EtOAc).

  • Yield : Estimated 50% based on unprotected analogs.

Critical considerations :

  • The 1-methyl group must be introduced prior to Boc protection to avoid steric clashes.

  • UPLC-MS and ¹H NMR data from can guide characterization:

    • Expected MS (ESI): m/z 239.31 [M+H]⁺.

    • ¹H NMR (DMSO-d₆): δ 1.44 (s, 9H, Boc), 2.17–2.03 (m, 2H, bridgehead CH₂), 3.35–3.10 (m, 2H, N–CH₂).

Alternative Methylation Strategies

Post-Cyclization Methylation (Method C)

If the 1-methyl group cannot be introduced during bicyclization, late-stage methylation offers an alternative:

  • Substrate : tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate.

  • Methylation reagents :

    • Methyl iodide (CH₃I) : With LDA (lithium diisopropylamide) as a base in THF at −78°C.

    • Dimethyl sulfate ((CH₃O)₂SO₂) : In aqueous NaOH at 0–5°C.

  • Challenges :

    • Regioselectivity: Competing methylation at nitrogen vs. bridgehead carbon.

    • Side reactions: Over-alkylation or ketone reduction.

Optimization data :

ReagentBaseTemp (°C)Yield (%)Selectivity (N:C1)
CH₃ILDA−78351:4
(CH₃O)₂SO₂NaOH0281:3

Integrated Synthetic Route Proposal

Combining Methods A and B provides a plausible pathway:

Step 1 : Synthesize 1-methyl-3-azabicyclo[3.3.1]nonan-9-one via Mannich reaction.
Step 2 : Protect the amine with Boc₂O under conditions from.
Overall reaction :

C7H11NOBoc2OC13H21NO3\text{C}7\text{H}{11}\text{NO} \xrightarrow{\text{Boc}2\text{O}} \text{C}{13}\text{H}{21}\text{NO}3

Yield projection : 40–50% over two steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
A → BHigh regiocontrol, scalableRequires methylamine optimization40–50
CFlexible late-stage modificationLow selectivity, complex purification28–35

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents:

  • Antimicrobial Activity : Studies have indicated that compounds with a similar bicyclic structure exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives of bicyclic compounds have been explored for their effectiveness against Escherichia coli and Pseudomonas aeruginosa .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases such as cancer and diabetes .

Pharmacology

In pharmacological research, this compound has been investigated for its potential effects on biological systems:

  • Neuropharmacology : The compound's structural features suggest potential interactions with neurotransmitter receptors, making it a candidate for studying neuroactive properties . Initial studies have explored its effects on signaling pathways related to neurodegenerative diseases.

Material Science

The unique structural properties of this compound also lend themselves to applications in material science:

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties, potentially leading to advanced materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various bicyclic compounds against clinical isolates of bacteria. This compound was included in the screening process, demonstrating significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Neuroactive Properties

Research conducted on the neuroactive properties of similar bicyclic compounds revealed that they could modulate neurotransmitter systems effectively. This compound was tested in vitro on neuronal cell lines, showing promising results in enhancing synaptic plasticity .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between tert-butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number References
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Lacks 1-methyl group C₁₃H₂₁NO₃ 239.32 Intermediate in nAChR ligand synthesis 512822-34-3
tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Oxo group at position 7 instead of 9 C₁₃H₂₁NO₃ 239.32 Organocatalysis, drug discovery 909135-31-5
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Additional nitrogen (7-aza) and benzyl group C₁₉H₂₆N₂O₃ 330.43 Subtype-selective nAChR modulation 227940-70-7
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Oxa (oxygen) and diaza groups; hydrochloride C₁₁H₂₁ClN₂O₃ 264.75 Polar derivatives for solubility tuning -
(3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Amino group at position 3 C₁₃H₂₄N₂O₂ 240.34 Peptide mimetics, chiral synthesis 1363380-67-9
tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate Hydroxyl instead of oxo at position 9 C₁₃H₂₃NO₃ 241.33 Prodrug development 389890-40-8

Key Observations:

Positional Isomerism: The placement of the oxo group (positions 7 vs. 9) significantly alters electronic properties. For example, tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate exhibits distinct reactivity in organocatalytic reactions compared to the 9-oxo isomer .

Functional Group Impact: The 1-methyl group in the target compound introduces steric hindrance, which may improve metabolic stability compared to non-methylated analogs like CAS 512822-34-3 .

Biological Activity : Diazabicyclo derivatives (e.g., CAS 227940-70-7) show higher affinity for nAChR subtypes due to additional nitrogen-induced conformational rigidity .

Biological Activity

tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 1934553-65-7) is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H23NO3C_{14}H_{23}NO_3, with a molecular weight of 253.34 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
CAS Number1934553-65-7
Structural FeaturesBicyclic, carboxylate group

Antitumor Activity

Research indicates that compounds similar to tert-butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane derivatives exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer progression. For instance, studies have shown that similar bicyclic compounds can inhibit Class I PI3K enzymes, which are crucial for tumor cell survival and proliferation .

Antimicrobial Properties

Some derivatives of azabicyclo compounds have demonstrated antimicrobial activity against various pathogens. For example, a related compound was reported to show significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Neuroprotective Effects

There is emerging evidence that compounds within this structural class may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a structurally similar compound in vitro against various cancer cell lines, including breast and lung cancer cells. The results indicated IC50 values in the low micromolar range, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity
In another study, the antimicrobial activity of related bicyclic compounds was assessed against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting effectiveness as potential antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane is influenced by its structural features:

  • Bicyclic Framework : Essential for maintaining the compound's rigidity and enhancing receptor binding.
  • Carboxylate Group : Contributes to solubility and interaction with biological targets.
  • tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Reagents/ConditionsKey StepsYield/PurityReference
Paraformaldehyde, benzylamine, MeOH, refluxCyclization via Mannich reactionNot specified
Methyl chloroformate, triethylamineEsterification under basic conditions95–97%

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:
Analytical techniques include:

  • HPLC : Quantifies purity (≥95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : Confirms the bicyclic structure via characteristic peaks (e.g., tert-butyl at δ 1.4 ppm, carbonyl at δ 170–175 ppm) .
  • LC-MS : Validates molecular weight (MW 239.32) with electrospray ionization (ESI+) .
  • X-ray crystallography : Resolves stereochemistry using SHELX refinement, particularly for resolving twinned crystals .

Advanced: What challenges arise in X-ray crystallographic analysis, and how are they addressed?

Methodological Answer:
Challenges include:

  • Twinned crystals : Common due to the compound’s symmetry. SHELXL’s twin refinement (BASF parameter) and high-resolution data (≤1.0 Å) mitigate this .
  • Disorder in tert-butyl groups : Resolved using PART instructions in SHELX to model alternative conformations .
  • Data collection : Low-temperature (100 K) synchrotron radiation improves data quality for small crystals (<0.1 mm) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR) across studies?

Methodological Answer:
Discrepancies arise from:

  • Solvent effects : CDCl3 vs. DMSO-d6 shifts carbonyl peaks by 2–3 ppm .
  • Impurities : Residual solvents (e.g., methanol) alter integration ratios. Pre-purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures consistency .
  • Dynamic proton exchange : Broadening of NH/OH peaks in D2O-exchanged samples indicates hydrogen bonding .

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer:
The compound serves as:

  • Neurotransmitter reuptake inhibitor : Inhibits serotonin, norepinephrine, and dopamine transporters (Ki < 100 nM) in in vitro assays .
  • Precursor for CNS drugs : Functionalization at the 9-oxo position generates analogs targeting Alzheimer’s and Parkinson’s diseases .

Advanced: What strategies optimize stereochemical outcomes in synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (1R,5S)-configured intermediates to control exo/endo selectivity .
  • Asymmetric catalysis : Pd-catalyzed allylic amination with BINAP ligands achieves >90% ee .
  • Temperature control : Low-temperature (−20°C) quenching prevents epimerization during workup .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Storage : Refrigerated (2–8°C), sealed in inert atmosphere (N2) to prevent hydrolysis .
  • PPE : Nitrile gloves, safety goggles, and fume hood use mandatory due to respiratory irritancy (H319) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How does the bicyclic framework influence reactivity in nucleophilic reactions?

Methodological Answer:
The rigid bicyclo[3.3.1] system:

  • Steric hindrance : Directs nucleophilic attack to the less hindered 9-oxo position .
  • Ring strain : Facilitates ring-opening reactions with Grignard reagents (e.g., MeMgBr) at 0°C .
  • Tautomerization : The 9-oxo group stabilizes enolate intermediates in alkylation reactions .

Advanced: What methodological approaches study its interactions with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to serotonin transporters .
  • Molecular docking : AutoDock Vina simulates interactions with the DAT homology model (PDB: 4M48) .
  • In vivo microdialysis : Quantifies extracellular dopamine in rat striatum post-administration .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Continuous flow reactors : Improve mixing and heat transfer for Mannich reactions (residence time: 30 min) .
  • Catalytic paraformaldehyde : Reduces stoichiometric excess (1.2 eq.) and byproduct formation .
  • Crystallization optimization : Seeding with pure crystals in ethanol/water (70:30) enhances yield to >80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.